molecular formula C14H17N3O2S B1300926 4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid CAS No. 313534-23-5

4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid

Cat. No.: B1300926
CAS No.: 313534-23-5
M. Wt: 291.37 g/mol
InChI Key: SVEXEHYBLPXJCM-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their significant biological activities and potential therapeutic applications. The unique structure of this compound, which includes a tetrahydrobenzo-thieno-pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Biochemical Analysis

Biochemical Properties

4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with epidermal growth factor receptor (EGFR) kinases, inhibiting their activity . This interaction is crucial as EGFR is involved in cell proliferation and survival pathways. The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. It has been observed to inhibit the proliferation of human pulmonary carcinoma cell lines . This inhibition is mediated through the disruption of cell signaling pathways, particularly those involving EGFR. Additionally, the compound affects gene expression by downregulating genes associated with cell cycle progression and upregulating those involved in apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. It binds to the ATP-binding site of EGFR, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signal transduction pathways that promote cell proliferation and survival. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound’s metabolites are then excreted via the kidneys. These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. This distribution pattern can affect its therapeutic efficacy and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation, may influence its localization and activity. Additionally, the compound may be directed to specific cellular compartments through targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of thieno[2,3-d]pyrimidin-4-amine with butyric acid derivatives under specific conditions. The reaction conditions often include the use of solvents like dichloroethane and catalysts such as pyridine, with the reaction being carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid has several scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-11(19)6-3-7-15-13-12-9-4-1-2-5-10(9)20-14(12)17-8-16-13/h8H,1-7H2,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEXEHYBLPXJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139664
Record name 4-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313534-23-5
Record name 4-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313534-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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